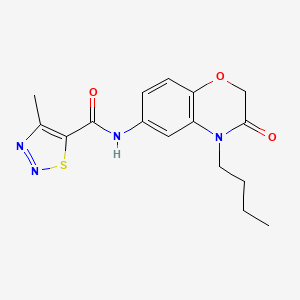![molecular formula C24H22ClN5O B11319911 1-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B11319911.png)
1-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl and chlorophenyl groups, and a piperidine-4-carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and diketones.
Substitution Reactions: Introduction of the phenyl and chlorophenyl groups can be accomplished via electrophilic aromatic substitution or cross-coupling reactions.
Piperidine-4-carboxamide Formation: This step involves the reaction of the pyrrolo[2,3-d]pyrimidine intermediate with piperidine-4-carboxylic acid or its derivatives under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents. Scale-up processes would also focus on cost-effectiveness and environmental sustainability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrrolo[2,3-d]pyrimidine core or the carboxamide group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It finds applications in the development of new materials and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific biological context and the target cells or organisms.
Comparaison Avec Des Composés Similaires
1-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide: shares structural similarities with other pyrrolopyrimidine derivatives, such as:
Uniqueness:
- The presence of the 2-chlorophenyl group distinguishes it from other derivatives, potentially leading to unique biological activities and chemical reactivity. This uniqueness can be attributed to the electronic and steric effects imparted by the chlorine atom.
Propriétés
Formule moléculaire |
C24H22ClN5O |
|---|---|
Poids moléculaire |
431.9 g/mol |
Nom IUPAC |
1-[7-(2-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H22ClN5O/c25-19-8-4-5-9-20(19)30-14-18(16-6-2-1-3-7-16)21-23(27-15-28-24(21)30)29-12-10-17(11-13-29)22(26)31/h1-9,14-15,17H,10-13H2,(H2,26,31) |
Clé InChI |
ZOEQUAWKMXEXHL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)N)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11319829.png)
![2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11319835.png)
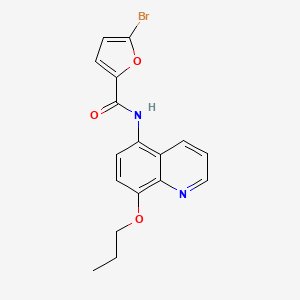
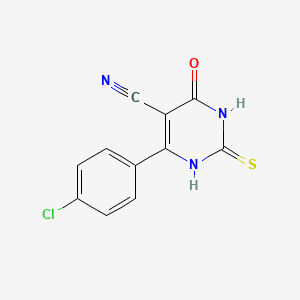
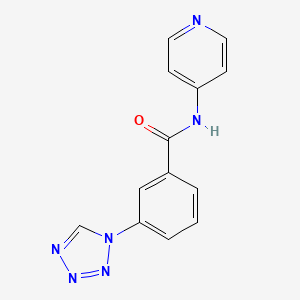
![7-benzyl-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11319865.png)
![5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11319881.png)
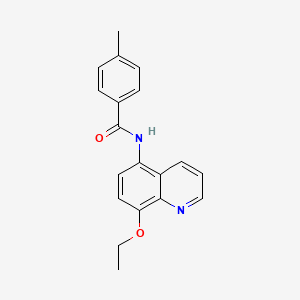
![6-chloro-N-[4-(dimethylamino)benzyl]-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11319892.png)
![N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide](/img/structure/B11319900.png)
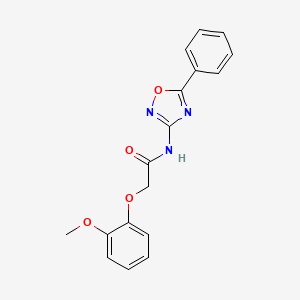

![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11319915.png)
